Diethyl {[(cyanomethyl)amino]methyl}phosphonate
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Overview
Description
Diethyl {[(cyanomethyl)amino]methyl}phosphonate is a versatile organophosphorus compound with the molecular formula C₆H₁₂NO₃P. It is commonly used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction. This compound is known for its ability to form carbon-carbon double bonds, making it valuable in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[(cyanomethyl)amino]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyanomethylamine under controlled conditions. The reaction typically requires a catalyst and proceeds at moderate temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in organic synthesis and industrial processes .
Scientific Research Applications
Diethyl {[(cyanomethyl)amino]methyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Mechanism of Action
The mechanism of action of diethyl {[(cyanomethyl)amino]methyl}phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction. The compound’s molecular targets include various organic substrates, and its pathways involve nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonoacetonitrile
- Cyanomethylphosphonic acid diethyl ester
- Diethyl (cyanomethyl)phosphonate
Uniqueness
Diethyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to industry, highlight its importance .
Properties
CAS No. |
53602-83-8 |
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Molecular Formula |
C7H15N2O3P |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethylamino)acetonitrile |
InChI |
InChI=1S/C7H15N2O3P/c1-3-11-13(10,12-4-2)7-9-6-5-8/h9H,3-4,6-7H2,1-2H3 |
InChI Key |
OGSVNWLLVFZDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CNCC#N)OCC |
Origin of Product |
United States |
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